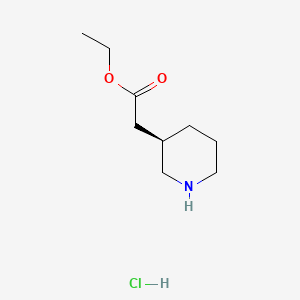

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Übersicht

Beschreibung

®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Another method involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which undergo oxidation to yield the desired piperidine derivative .

Industrial Production Methods

Industrial production of piperidine derivatives, including ®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride, often involves continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield. These methods are scalable and can be optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidinones.

Reduction: Reduction reactions can convert piperidinones back to piperidines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and sulfonium salts are used for nucleophilic substitution reactions

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of ®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating biological responses. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: The parent compound, which serves as a core structure for many derivatives.

Piperazine: Another six-membered heterocycle with two nitrogen atoms, widely used in pharmaceuticals.

Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties

Uniqueness

®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry .

Biologische Aktivität

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C9H17ClN2O2

- Molecular Weight : 202.70 g/mol

- IUPAC Name : this compound

The biological activity of this compound involves several mechanisms:

- Receptor Interaction : It interacts with various receptors, including G protein-coupled receptors (GPCRs), which are pivotal in mediating numerous physiological responses.

- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, influencing metabolic pathways critical for cellular function.

Pharmacological Effects

- Antinociceptive Activity : Studies indicate that this compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies.

- CNS Activity : The compound has demonstrated effects on the central nervous system (CNS), potentially offering benefits in treating neurological disorders.

In Vitro Studies

In vitro assays have revealed that this compound can inhibit specific enzymes involved in pain signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential use as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Exhibits a distribution profile that suggests localization in the brain and other tissues.

- Metabolism : Primarily metabolized by liver enzymes, leading to various active metabolites.

- Excretion : Excreted mainly through urine.

Case Study 1: Antinociceptive Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The dosage-response relationship indicated that lower doses were effective without causing adverse effects.

| Dosage (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

Case Study 2: CNS Activity

Research exploring the CNS effects of this compound showed promising results in reducing anxiety-like behaviors in rodent models. Behavioral assays indicated that treated animals exhibited decreased anxiety levels compared to untreated controls.

Eigenschaften

IUPAC Name |

ethyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFQPPPCFKZWRT-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670061 | |

| Record name | Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233200-48-0 | |

| Record name | Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.